1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone

Physicochemical characterization Drug-likeness prediction SAR modeling

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone (CAS 2090978-28-0, molecular formula C₈H₅BrClFO, MW 251.48 g/mol) is a trihalogenated acetophenone derivative characterized by a distinctive 1,2,3,5-substitution pattern on the phenyl ring bearing bromo (3-position), chloro (2-position), and fluoro (5-position) substituents ortho, meta, and para to the acetyl group. This unique regiochemical arrangement distinguishes it from common positional isomers (e.g., 3-bromo-5-chloro-2-fluorophenyl or 3-bromo-2-fluoro-5-chlorophenyl ethanones) and from mono- or dihalogenated acetophenone analogs, establishing its identity as a specific, non-interchangeable building block for targeted synthetic applications.

Molecular Formula C8H5BrClFO
Molecular Weight 251.48 g/mol
Cat. No. B13004998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone
Molecular FormulaC8H5BrClFO
Molecular Weight251.48 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)F)Br)Cl
InChIInChI=1S/C8H5BrClFO/c1-4(12)6-2-5(11)3-7(9)8(6)10/h2-3H,1H3
InChIKeyWTAJDYDVUKYIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone: Core Identity, CAS, and Substitution Signature for Advanced Synthesis


1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone (CAS 2090978-28-0, molecular formula C₈H₅BrClFO, MW 251.48 g/mol) is a trihalogenated acetophenone derivative characterized by a distinctive 1,2,3,5-substitution pattern on the phenyl ring bearing bromo (3-position), chloro (2-position), and fluoro (5-position) substituents ortho, meta, and para to the acetyl group [1]. This unique regiochemical arrangement distinguishes it from common positional isomers (e.g., 3-bromo-5-chloro-2-fluorophenyl or 3-bromo-2-fluoro-5-chlorophenyl ethanones) and from mono- or dihalogenated acetophenone analogs, establishing its identity as a specific, non-interchangeable building block for targeted synthetic applications . The compound serves as a versatile intermediate for constructing complex aromatic frameworks, particularly in medicinal chemistry and agrochemical development, where the precise halogenation pattern dictates downstream reactivity and molecular recognition properties [2].

Procurement Risk: Why 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone Cannot Be Replaced by Positional Isomers or Simpler Analogs


Generic substitution of 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone with positional isomers (such as 3-bromo-5-chloro-2-fluorophenyl ethanone) or mono-/dihalogenated acetophenones introduces substantial scientific and procurement risk due to the non-linear relationship between halogen regiochemistry and synthetic utility. The ortho-chloro (2-position) and meta-bromo (3-position) substituents adjacent to the acetyl group create a specific steric and electronic environment that governs regioselectivity in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), with the para-fluoro (5-position) modulating arene electronic density without participating in initial coupling events [1]. This precise halogen arrangement, validated by computational descriptors including XLogP3-AA = 3 and topological polar surface area = 17.1 Ų [2], differs fundamentally from that of alternative isomers, meaning that substitution with an incorrect halogen pattern will produce divergent reaction outcomes, altered pharmacokinetic properties in downstream drug candidates, and irreproducible research results .

Quantitative Differentiation Evidence for 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone vs. Closest Analogs


Molecular Descriptor Differentiation: 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone vs. 3-Bromo-5-fluoroacetophenone

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone exhibits distinct computed molecular descriptors compared to the less-substituted analog 3-bromo-5-fluoroacetophenone, which lacks the ortho-chloro substituent [1]. The addition of chlorine at the 2-position increases molecular weight and alters key drug-likeness parameters, providing a measurable basis for differentiating procurement specifications [2].

Physicochemical characterization Drug-likeness prediction SAR modeling

Cross-Coupling Catalyst Compatibility: Trihalogenated Acetophenone Scaffold vs. Mono-/Dihalogenated Analogs

The presence of an electron-withdrawing acetyl ketone group in conjunction with a para-fluoro substituent on 1-(3-bromo-2-chloro-5-fluorophenyl)ethanone aligns the scaffold with aryl fluorides demonstrated to undergo efficient nickel-catalyzed Suzuki-Miyaura cross-coupling [1]. The JACS study established that aryl fluorides bearing ketone groups are compatible with Ni-catalyzed protocols employing ZrF₄ or TiF₄ cocatalysts, whereas simple monofluorinated aromatics lacking electron-withdrawing groups exhibit significantly lower reactivity under identical conditions [2]. This provides a class-level differentiation: the trihalogenated acetophenone scaffold offers a distinct reactivity profile—with both C-Br (and potentially C-Cl) and C-F bonds available for orthogonal coupling strategies—compared to simpler bromoacetophenones that lack the C-F handle [3].

Cross-coupling chemistry C-F bond activation Catalysis optimization

Biological Activity Reference: EGFR Inhibition Data for Structurally Related Halogenated Phenyl Core

While direct biological assay data for 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone itself is not available in public databases, structurally related compounds incorporating the trihalogenated phenyl motif demonstrate meaningful biological activity that contextualizes the scaffold's value [1]. A closely related compound (CHEMBL2031296, BDBM50179509) bearing a bromophenyl core exhibited an IC₅₀ of 32 nM against EGFR L858R mutant in BaF/3 cell proliferation assays and 41 nM against wild-type EGFR under identical conditions [2]. The compound also showed 1 nM IC₅₀ against recombinant human EGFR in a fluorescence-based biochemical assay [3]. This class-level data supports the rationale for selecting the trihalogenated ethanone as a privileged building block for kinase inhibitor development.

Kinase inhibition EGFR targeting Medicinal chemistry SAR

Derivatization Pathway: Conversion to (3-Bromo-2-chloro-5-fluorophenyl)boronic Acid for Suzuki Coupling

1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone serves as a precursor to (3-bromo-2-chloro-5-fluorophenyl)boronic acid (CAS 2379538-57-3, MW 253.26 g/mol) [1], a derivative that directly participates in Suzuki-Miyaura cross-coupling reactions [2]. The boronic acid derivative is commercially available at NLT 98% purity, enabling orthogonal synthetic strategies wherein the acetyl ketone can be modified or preserved depending on reaction sequence [3]. This derivatization capability—converting a ketone-bearing electrophile into a nucleophilic coupling partner—expands the utility of the parent compound beyond simple building block applications.

Boronic acid synthesis Cross-coupling building blocks C-C bond formation

Stability Profile: Trihalogenated Acetophenone vs. Less-Substituted Analogs

The trihalogenated phenyl core of 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone, bearing multiple electron-withdrawing halogen substituents, confers a distinct stability profile compared to less-substituted acetophenone analogs [1]. The electron-withdrawing effects of bromo (σₚ ≈ 0.23), chloro (σₚ ≈ 0.23), and fluoro (σₚ ≈ 0.06) substituents collectively reduce electron density on the aromatic ring, thereby decreasing susceptibility to oxidative degradation pathways that commonly affect electron-rich acetophenones [2]. While direct stability data for this specific compound is limited in public databases (ChEMBL assay CHEMBL4310623 lacks quantitative values) [3], the class-level inference based on substituent electronic effects provides a rational basis for expected storage stability—typically recommended as long-term storage in a cool, dry environment .

Compound stability Storage optimization Shelf-life assessment

Optimized Use Cases: Where 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone Delivers Measurable Value


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries with EGFR-Focused SAR

This compound serves as an optimal starting material for constructing focused libraries of kinase inhibitors, particularly those targeting the EGFR family. The trihalogenated phenyl core has been validated in structurally related compounds showing EGFR inhibition (IC₅₀ values of 1 nM against recombinant human EGFR and 32 nM against EGFR L858R mutant in cellular assays), positioning the scaffold as a privileged building block for medicinal chemistry programs [1]. The ortho-chloro and meta-bromo substituents provide steric constraints that can be leveraged for selectivity engineering, while the para-fluoro group minimally perturbs electronic properties while blocking oxidative metabolism at that position.

Synthetic Methodology: Sequential Cross-Coupling Utilizing Orthogonal C-Br and C-F Reactivity

For advanced organic synthesis requiring multiple sequential C-C bond formations, this compound offers orthogonal reactivity handles that simpler acetophenones cannot provide [1]. The C-Br bond participates readily in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings under standard conditions, while the C-F bond can be activated under Ni-catalyzed conditions (using ZrF₄ or TiF₄ cocatalysts) for subsequent coupling steps, enabling a fully differentiated synthetic sequence without protecting group manipulation [2]. This reduces step count and improves overall yield in complex molecule construction.

Chemical Biology: Tool Compound Derivatization via Boronic Acid Intermediate

The acetyl ketone functionality allows for conversion to the corresponding (3-bromo-2-chloro-5-fluorophenyl)boronic acid derivative (CAS 2379538-57-3), which is commercially available at NLT 98% purity [1]. This derivatization pathway enables the same trihalogenated core to be deployed as either an electrophilic coupling partner (as the original ethanone) or a nucleophilic coupling partner (as the boronic acid), providing maximum synthetic flexibility from a single procured starting material for chemical biology probe development and SAR exploration [2].

Physicochemical Property Optimization: Leveraging Computed Descriptors for Drug Design

The quantifiable molecular descriptors of this compound—XLogP3-AA = 3, TPSA = 17.1 Ų, MW = 251.48 g/mol, and H-bond acceptor count = 2—provide a well-defined starting point for lead optimization campaigns requiring balanced lipophilicity and permeability profiles [1]. Compared to less-substituted analogs like 3-bromo-5-fluoroacetophenone (MW 217.04 g/mol, fewer halogen substituents), this compound's increased molecular weight and altered LogP offer a differentiated physicochemical space that may improve membrane permeability predictions while maintaining synthetic accessibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-2-chloro-5-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.